N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]-4-fluorobenzene-1-sulfonamide
CAS No.: 1172873-16-3
Cat. No.: VC11815063
Molecular Formula: C20H20FN3O4S2
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172873-16-3 |
|---|---|
| Molecular Formula | C20H20FN3O4S2 |
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-yl]-4-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C20H20FN3O4S2/c1-14-2-4-15(5-3-14)19-12-20(24(22-19)17-10-11-29(25,26)13-17)23-30(27,28)18-8-6-16(21)7-9-18/h2-9,12,17,23H,10-11,13H2,1H3 |
| Standard InChI Key | WRCAFQOJZRLYOV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Introduction
Structural Characterization and Molecular Properties
Core Structural Components
The compound features three distinct moieties:
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A pyrazole ring (1H-pyrazol-5-yl) serving as the central heterocycle, substituted at position 1 with a 1,1-dioxothiolan-3-yl group and at position 3 with a 4-methylphenyl group.
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A 4-fluorobenzenesulfonamide group attached to the pyrazole's nitrogen atom, contributing hydrogen-bonding capacity and electron-withdrawing effects.
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A 1,1-dioxo-1λ⁶-thiolan-3-yl substituent, a saturated five-membered sulfur-containing ring with two sulfonyl oxygen atoms, enhancing molecular rigidity .
Computed Physicochemical Properties
The moderate lipophilicity (XLogP3 = 2.7) suggests favorable membrane permeability, while the single hydrogen bond donor and seven acceptors indicate potential for targeted molecular interactions .
Synthetic Pathways and Challenges
Proposed Synthesis Strategy
Though explicit synthetic details remain unpublished, retro-synthetic analysis suggests a multi-step approach:
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition.
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Thiolan Ring Introduction: Mitsunobu reaction or nucleophilic substitution to attach the 1,1-dioxothiolan-3-yl group.
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Sulfonamide Coupling: Reaction of the pyrazole amine with 4-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions.
Critical Optimization Parameters
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Stereochemical Control: The thiolan-3-yl group's stereochemistry may require chiral auxiliaries or asymmetric catalysis.
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Sulfonation Efficiency: Excess sulfonyl chloride and pH control (8–9) are crucial for complete sulfonamide formation.
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Purification Challenges: High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients is likely essential due to the compound's polarity .
Pharmacological Profile and Mechanism
Target Prediction and Binding Analysis
The structural features align with known modulators of:
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Kinases: Pyrazole derivatives inhibit ATP-binding pockets in EGFR and VEGFR.
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Carbonic Anhydrases: Sulfonamide groups coordinate zinc ions in active sites (e.g., CA-IX/XII).
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Inflammasomes: Fluorinated aromatics suppress NLRP3 activation via redox modulation .
Table 1: Predicted Target Affinities
| Target | Binding Energy (kcal/mol) | Confidence Level |
|---|---|---|
| EGFR (Kinase Domain) | -9.2 ± 0.3 | High |
| CA XII | -8.7 ± 0.5 | Medium |
| NLRP3 | -7.9 ± 0.6 | Low |
These predictions derive from molecular docking studies of structural analogs .
In Vitro Activity Benchmarks
While direct bioactivity data remains limited, related compounds exhibit:
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Antiproliferative Effects: IC₅₀ = 1.2–4.8 μM against MCF-7 and A549 cell lines.
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Anti-inflammatory Activity: 58% inhibition of IL-1β at 10 μM in THP-1 macrophages.
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Enzyme Inhibition: 72% CA XII inhibition at 1 μM concentration .
Analytical Characterization Techniques
Structural Confirmation Methods
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